molecular formula C14H18N2S B11207994 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(o-tolyl)- CAS No. 6268-98-0

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(o-tolyl)-

Cat. No.: B11207994
CAS No.: 6268-98-0
M. Wt: 246.37 g/mol
InChI Key: XFYAMZGXNIYVLI-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the reaction of 2-methylbenzaldehyde with acetone and thiourea under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring with the thione group attached .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

    Substitution: The methyl groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

6268-98-0

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4,6,6-trimethyl-3-(2-methylphenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C14H18N2S/c1-10-7-5-6-8-12(10)16-11(2)9-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)

InChI Key

XFYAMZGXNIYVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(NC2=S)(C)C)C

solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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